molecular formula C7H9F3O3 B8418914 2-Hydroxy-2-trifluoromethyl-but-3-enoic acid ethyl ester

2-Hydroxy-2-trifluoromethyl-but-3-enoic acid ethyl ester

Cat. No. B8418914
M. Wt: 198.14 g/mol
InChI Key: PMBSPZUZLFIDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-trifluoromethyl-but-3-enoic acid ethyl ester is a useful research compound. Its molecular formula is C7H9F3O3 and its molecular weight is 198.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(trifluoromethyl)but-3-enoate

InChI

InChI=1S/C7H9F3O3/c1-3-6(12,7(8,9)10)5(11)13-4-2/h3,12H,1,4H2,2H3

InChI Key

PMBSPZUZLFIDHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=C)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3,3,3-trifluoropyruvate (14.2 g) in THF (200 mL) at −78° C. was added vinyl magnesium bromide (84 mL of 1M in THF) dropwise via addition funnel. The resulting mixture was then warmed to ambient temperature over 2 h. The reaction was quenched by pouring the mixture over ice. To the resulting mixture was then added 2 N HCl, the mixture was extracted with EtOAc, and dried over Na2SO4. After concentration, the resulting crude material was filtered through a plug of silica gel and rinsed with 50% Et2O/hexanes. The resulting mixture was concentrated to yield the title compound as a golden oil.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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